Unique Intellectual Property Position as a Fused Heterocyclic Xanthine Oxidase Inhibitor
This specific compound is explicitly cited as a representative example in a patent family claiming fused heterocyclic derivatives as xanthine oxidase inhibitors [1]. This establishes a direct link to a validated therapeutic target with a mechanism distinct from general isochroman derivatives that may target AKR1C3 [2] or act as simple chemical probes. The intellectual property protection provides a concrete legal and strategic advantage for procurement in commercial drug discovery over non-patented analogs.
| Evidence Dimension | Patent-Backed Mechanism of Action |
|---|---|
| Target Compound Data | Claimed as a xanthine oxidase inhibitor in US Patent US-9115144-B2 |
| Comparator Or Baseline | Other isochroman-3-carboxamides (e.g., AKR1C3 inhibitors) or unpatented analogs |
| Quantified Difference | Not applicable; differentiation based on documented intellectual property and distinct target engagement. |
| Conditions | Patent legal status and cited therapeutic utility |
Why This Matters
Procurement of a patent-listed compound offers defensibility in lead optimization and potential freedom-to-operate advantages over research tool compounds.
- [1] Fused heterocyclic derivative and pharmaceutical use thereof, Patent US-9115144-B2. View Source
- [2] ISOCHROMAN COMPOUND. Patent Application 20230348503 (AKR1C3 inhibitors). View Source
